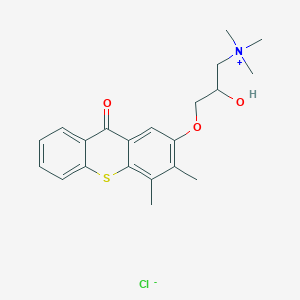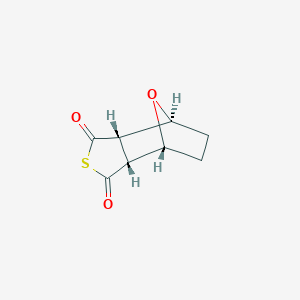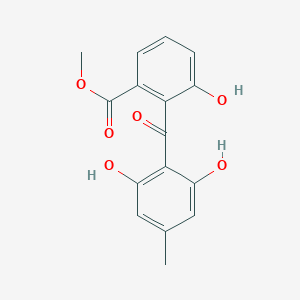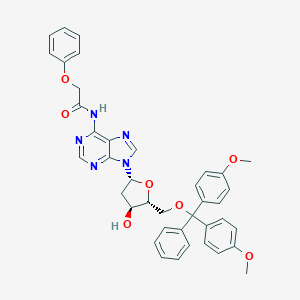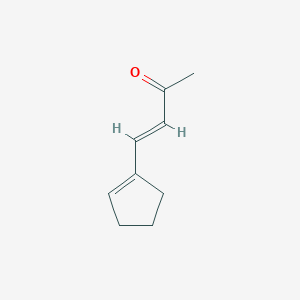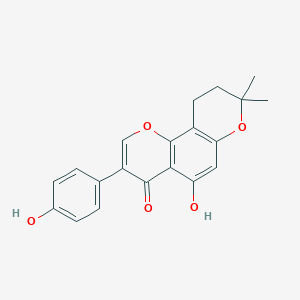
Crotalarin
Vue d'ensemble
Description
Crotalarin is a type of protein found in the venom of rattlesnakes. It belongs to the family of proteins known as crotalid venoms, which are produced by snakes belonging to the Crotalinae subfamily. Crotalarin has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
Chemical Structure and Hemagglutinating Activity
Crotalarin, a blood group A-specific lectin from Crotalaria striata, has been studied for its chemical structure and hemagglutinating activity. Chemical modifications showed that certain amino acid residues are critical for its carbohydrate-binding property, specifically tyrosine, aspartic, and glutamic acid. The study indicates the importance of tryptophan residues in the lectin's carbohydrate-binding activity, shedding light on the structure-function relationship of crotalarin (Sikdar & Chatterjee, 1990).
Agricultural Applications
Crotalaria species like C. ochroleuca have been researched for their role as green manures in maize-bean cropping systems. Studies show that crotalaria can improve soil nitrogen content and physical properties, leading to increased crop yields. This highlights the potential of crotalaria as a sustainable agricultural practice (Fischler, Wortmann & Feil, 1999).
Herbicide Selectivity
Research on Crotalaria spectabilis and Crotalaria ochroleuca assessed the selectivity of post-emergent herbicides. The findings suggest certain herbicides demonstrate low phytotoxicity and minimal interference with crotalaria growth, indicating their potential use in managing weeds in crotalaria cultivation systems (Paula, Alvarez, Lima & Tomquelski, 2020).
Genetic Diversity and Crop Improvement
Genotyping-by-sequencing of Crotalaria species revealed significant genetic diversity, which is crucial for conservation and breeding purposes. This research contributes to the understanding of genetic variation in Crotalaria, supporting its potential as a food and industrial crop (Muli et al., 2022).
Antitumor and Antioxidant Potential
Crotalaria agatiflora has been studied for its potential chemopreventative properties against cancer. Ethanol extracts from this species showed cytotoxicity against cancerous cells and antioxidant activity, suggesting its therapeutic potential (Le Roux, Hussein & Lall, 2011).
Propriétés
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQJWMALSPXBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148960 | |
| Record name | Crotalarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotalarin | |
CAS RN |
109517-68-2 | |
| Record name | Crotalarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109517682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotalarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



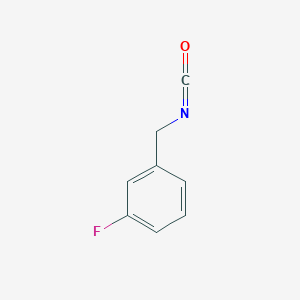


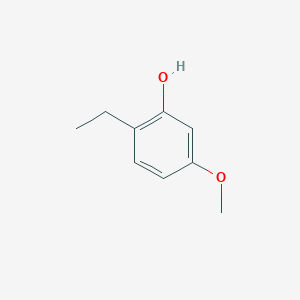
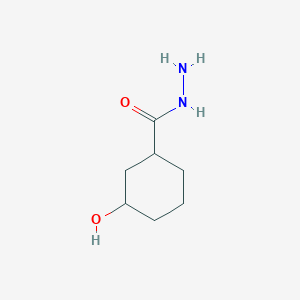
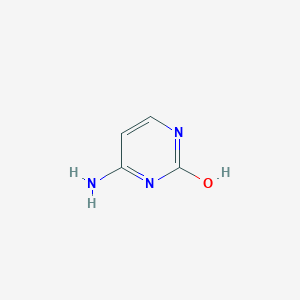
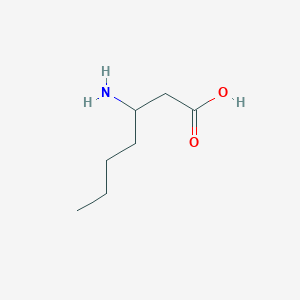
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
